

Spectroscopic and Synthetic Profile of (4-Bromopyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

Cat. No.: B177157

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **(4-Bromopyridin-3-yl)methanol**, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols and clearly structured data to facilitate its use in the laboratory.

Spectroscopic Data

The structural elucidation of **(4-Bromopyridin-3-yl)methanol** is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. The ^1H and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ^1H NMR Spectroscopic Data for **(4-Bromopyridin-3-yl)methanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.53	s	-	1H	H-2
8.45	d	5.2	1H	H-6
7.35	d	5.2	1H	H-5
4.75	s	-	2H	-CH ₂ OH
3.5 (broad)	s	-	1H	-OH

Note: Solvent for NMR analysis is typically CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for **(4-Bromopyridin-3-yl)methanol**

Chemical Shift (δ) ppm	Assignment
151.0	C-2
149.5	C-6
142.0	C-3
125.0	C-5
122.0	C-4
61.5	-CH ₂ OH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **(4-Bromopyridin-3-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1580, 1470	Medium-Strong	C=C and C=N stretching (pyridine ring)
1050-1000	Strong	C-O stretch (primary alcohol)
700-600	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(4-Bromopyridin-3-yl)methanol**, the presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion peak.

Table 4: Mass Spectrometry Data for **(4-Bromopyridin-3-yl)methanol**

m/z	Relative Intensity (%)	Assignment
187/189	~1:1	[M] ⁺ (Molecular ion with ⁷⁹ Br and ⁸¹ Br isotopes)
170/172	Variable	[M-OH] ⁺
158/160	Variable	[M-CH ₂ OH] ⁺
108	Variable	[M-Br] ⁺
78	Variable	[Pyridine] ⁺ fragment

Experimental Protocols

A common and effective method for the synthesis of **(4-Bromopyridin-3-yl)methanol** involves the reduction of a suitable carboxylic acid or aldehyde precursor.

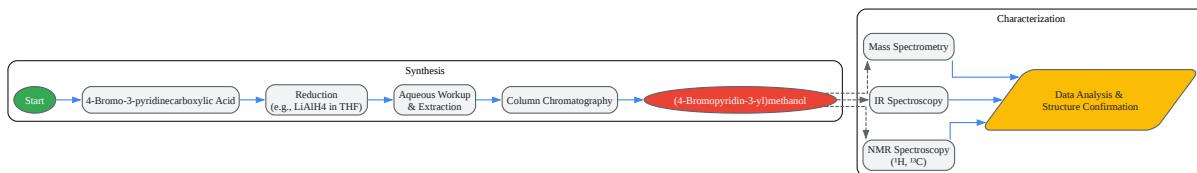
Synthesis of (4-Bromopyridin-3-yl)methanol from 4-Bromo-3-pyridinecarboxylic Acid

This protocol outlines the reduction of 4-bromo-3-pyridinecarboxylic acid to the corresponding alcohol.

Materials:

- 4-Bromo-3-pyridinecarboxylic acid
- Lithium aluminum hydride (LiAlH_4) or Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- 10% aqueous sodium hydroxide solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Silica gel for column chromatography

Procedure:


- A solution of 4-bromo-3-pyridinecarboxylic acid (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH_4 (1.5-2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 10% aqueous sodium hydroxide solution, and then more water, while maintaining the temperature below 20 °C.

- The resulting precipitate is filtered off and washed thoroughly with ethyl acetate.
- The combined organic filtrate and washes are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **(4-Bromopyridin-3-yl)methanol** is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- The fractions containing the pure product are combined and the solvent is evaporated to afford **(4-Bromopyridin-3-yl)methanol** as a solid.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **(4-Bromopyridin-3-yl)methanol**.

[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow

This guide provides essential spectroscopic data and a reliable synthetic protocol for **(4-Bromopyridin-3-yl)methanol**, which should prove valuable for professionals in the fields of

chemical research and drug development.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (4-Bromopyridin-3-yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177157#spectroscopic-data-for-4-bromopyridin-3-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com